molecular formula C12H12I2N2O2 B14440351 Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- CAS No. 78265-94-8

Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl-

Cat. No.: B14440351
CAS No.: 78265-94-8
M. Wt: 470.04 g/mol
InChI Key: RRGLHSUPRGTXKJ-UHFFFAOYSA-N
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Description

Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- is a specialized organic compound with the molecular formula C12H12I2N2O2. This compound is characterized by the presence of two iodoethyl groups attached to a phthaloyl hydrazine core. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- typically involves the reaction of phthalic anhydride with hydrazine to form phthaloyl hydrazine. This intermediate is then reacted with 2-iodoethyl iodide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions include substituted hydrazine derivatives, cyclic compounds, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- involves its interaction with various molecular targets, such as enzymes and receptors. The iodoethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and designing inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Hydrazine, 1,1-bis(2-chloroethyl)-2-phthaloyl-: Similar structure but with chloroethyl groups instead of iodoethyl groups.

    Hydrazine, 1,1-bis(2-bromoethyl)-2-phthaloyl-: Similar structure but with bromoethyl groups.

    Hydrazine, 1,1-bis(2-fluoroethyl)-2-phthaloyl-: Similar structure but with fluoroethyl groups.

Uniqueness

The presence of iodoethyl groups in Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- makes it unique compared to its chloro, bromo, and fluoro counterparts. The iodine atoms confer distinct reactivity and steric properties, which can influence the compound’s behavior in chemical reactions and its interaction with biological targets .

Properties

CAS No.

78265-94-8

Molecular Formula

C12H12I2N2O2

Molecular Weight

470.04 g/mol

IUPAC Name

2-[bis(2-iodoethyl)amino]isoindole-1,3-dione

InChI

InChI=1S/C12H12I2N2O2/c13-5-7-15(8-6-14)16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4H,5-8H2

InChI Key

RRGLHSUPRGTXKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N(CCI)CCI

Origin of Product

United States

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